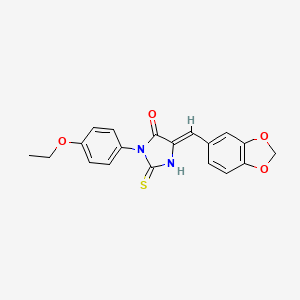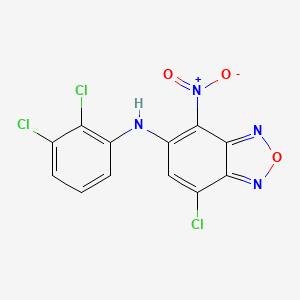![molecular formula C17H15NO5 B3955250 ethyl [(2-methoxydibenzo[b,d]furan-3-yl)amino](oxo)acetate](/img/structure/B3955250.png)
ethyl [(2-methoxydibenzo[b,d]furan-3-yl)amino](oxo)acetate
Overview
Description
Ethyl [(2-methoxydibenzo[b,d]furan-3-yl)amino](oxo)acetate, also known as MDBFA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MDBFA belongs to the class of furan-based compounds and has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Mechanism of Action
The mechanism of action of ethyl [(2-methoxydibenzo[b,d]furan-3-yl)amino](oxo)acetate is not fully understood. However, it has been proposed that this compound exerts its biological activities by modulating various signaling pathways. For instance, this compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. Additionally, this compound has been shown to activate the p38 MAPK signaling pathway, which is involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to possess various biochemical and physiological effects. For instance, it has been shown to inhibit the production of reactive oxygen species (ROS), which are known to contribute to the development of various diseases. Additionally, this compound has been shown to modulate the expression of various genes involved in inflammation, cell cycle, and apoptosis.
Advantages and Limitations for Lab Experiments
Ethyl [(2-methoxydibenzo[b,d]furan-3-yl)amino](oxo)acetate has several advantages for lab experiments. It is relatively easy to synthesize, and its biological activities can be easily tested using various assays. Additionally, this compound has been shown to possess a wide range of biological activities, making it a potential candidate for the development of novel therapeutics.
However, there are also some limitations associated with the use of this compound in lab experiments. For instance, its solubility in water is relatively low, which can limit its use in certain assays. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
Ethyl [(2-methoxydibenzo[b,d]furan-3-yl)amino](oxo)acetate has significant potential for the development of novel therapeutics in various fields of medicine. Some of the future directions for research on this compound include:
1. Further elucidation of the mechanism of action of this compound
2. Optimization of the synthesis method to improve the yield and purity of this compound
3. Evaluation of the pharmacokinetics and toxicity of this compound in animal models
4. Development of novel formulations of this compound to improve its solubility and bioavailability
5. Evaluation of the efficacy of this compound in preclinical and clinical trials for various diseases.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It possesses anti-inflammatory, anti-cancer, and anti-microbial properties and has been shown to modulate various signaling pathways. This compound has several advantages for lab experiments, but there are also some limitations associated with its use. Future research on this compound should focus on further elucidating its mechanism of action and evaluating its efficacy in preclinical and clinical trials.
Scientific Research Applications
Ethyl [(2-methoxydibenzo[b,d]furan-3-yl)amino](oxo)acetate has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
This compound has also been shown to possess anti-cancer properties by inducing cell cycle arrest and apoptosis in cancer cells. It has been shown to be effective against various types of cancer, including breast cancer, lung cancer, and leukemia. Additionally, this compound has been shown to possess anti-microbial properties by inhibiting the growth of various bacteria and fungi.
properties
IUPAC Name |
ethyl 2-[(2-methoxydibenzofuran-3-yl)amino]-2-oxoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-3-22-17(20)16(19)18-12-9-14-11(8-15(12)21-2)10-6-4-5-7-13(10)23-14/h4-9H,3H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPLTLJVQLSIHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=C(C=C2C3=CC=CC=C3OC2=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3955174.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-2-methyl-3-nitrobenzamide](/img/structure/B3955184.png)
![ethyl 1-[phenyl(phenylthio)acetyl]-3-piperidinecarboxylate](/img/structure/B3955196.png)
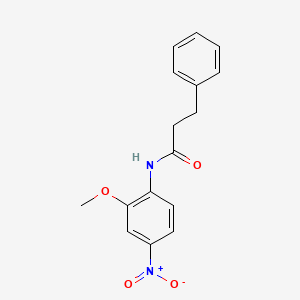
![3,5-dimethoxy-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3955205.png)
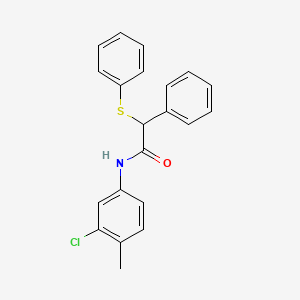
![2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]ethyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate](/img/structure/B3955229.png)
![2-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl 1-piperidinecarbodithioate](/img/structure/B3955242.png)
![1-[2-methoxy-4-(methylthio)benzoyl]-4-(4-nitrophenyl)piperazine](/img/structure/B3955255.png)
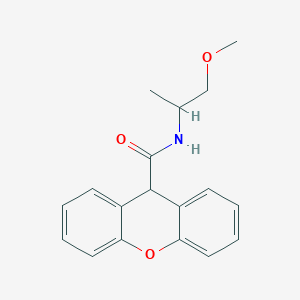
![N-{[(5-tert-butyl-2-hydroxyphenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B3955262.png)
